(Z)-1-Chloro-2-fluoroethene

Übersicht

Beschreibung

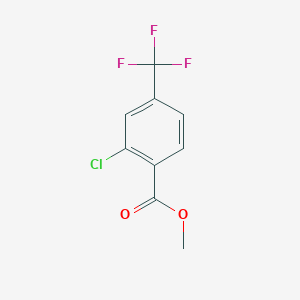

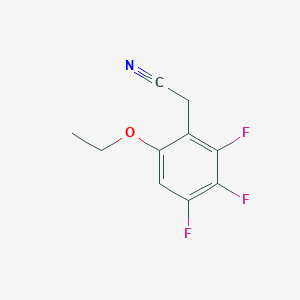

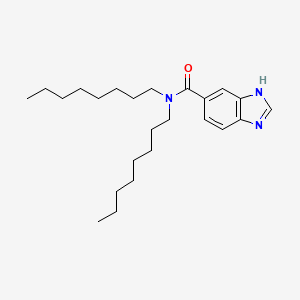

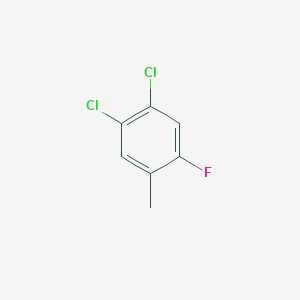

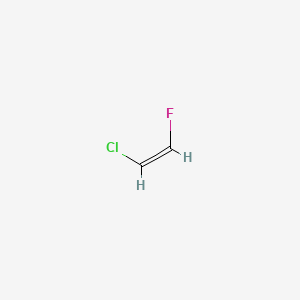

(Z)-1-Chloro-2-fluoroethene is a halogenated ethylene compound characterized by the presence of both chlorine and fluorine atoms attached to a double-bonded carbon structure. The molecular structure of this compound is of significant interest due to the balance between steric and electrostatic interactions that influence its behavior and interactions with other molecules, such as acetylene .

Synthesis Analysis

Although the provided papers do not explicitly detail the synthesis of (Z)-1-Chloro-2-fluoroethene, the analysis of its molecular structure and interactions with other molecules, such as acetylene, suggests that it can be studied in the gas phase using advanced spectroscopic techniques. The synthesis of such compounds typically involves halogenation reactions of ethylene derivatives, but specific methods for synthesizing (Z)-1-Chloro-2-fluoroethene would require further literature review .

Molecular Structure Analysis

The molecular structure of (Z)-1-Chloro-2-fluoroethene has been studied using Fourier transform microwave spectroscopy, which reveals the gas-phase heterodimer formation with acetylene. The presence of both a fluorine and a chlorine atom on the haloethylene leads to unique binding configurations, as demonstrated by the acetylene molecule's positioning to interact favorably with both the chlorine atom and the adjacent hydrogen atom. This configuration maximizes electrostatic stabilization, highlighting the importance of electrostatic potential in the molecular structure .

Chemical Reactions Analysis

The interaction of (Z)-1-Chloro-2-fluoroethene with acetylene is a key focus of the research, demonstrating how the molecule forms heterodimers. The presence of the fluorine atom is noted to weaken the hydrogen bond but strengthen the interaction between the geminal hydrogen atom and the acetylene's triple bond. This suggests that (Z)-1-Chloro-2-fluoroethene could participate in various chemical reactions where electrostatic interactions play a crucial role, although specific reactions are not detailed in the provided papers .

Physical and Chemical Properties Analysis

The equilibrium structures of both the cis and trans isomers of 1-chloro-2-fluoroethylene have been reported, providing insight into the physical and chemical properties of these molecules. The structures were obtained using a least-squares fit procedure with experimental ground-state rotational constants and quantum chemical calculations. The semiexperimental geometries show good agreement with theoretical predictions, allowing for a detailed analysis of the geometrical differences between the cis and trans forms. These structural insights are essential for understanding the physical properties, such as boiling points, solubility, and reactivity, as well as the chemical properties, including the types of reactions the compound may undergo .

Wissenschaftliche Forschungsanwendungen

Molybdenum Complex Catalysis

- Catalytic Applications : A study by Yamamoto and Shimoda (2016) highlights the use of a molybdenum alkylidene species for cross-metathesis with alkenyl halides, including (Z)-1-Chloro-2-fluoroethene. This process is significant for synthesizing various bromo-, chloro-, or fluoroalkenes with high Z-selectivities, which has applications in the synthesis of biologically active compounds (Hisashi Yamamoto, Yasushi Shimoda, 2016).

Molecular Structure Analysis

- Structural Determinations : Gambi et al. (2019) reported on the equilibrium structure of 1-chloro-1-fluoroethene. The structure was obtained using a least-squares fit procedure and experimental ground-state rotational constants of various isotopologues. This research is crucial for understanding the molecular geometry of chlorofluoroethenes, which has implications in various chemical synthesis processes (A. Gambi et al., 2019).

Environmental Science and Remediation

- Anaerobic Reductive Dechlorination : Pon and Semprini (2004) explored 1-Chloro-1-fluoroethene as a reactive tracer to quantify the anaerobic transformation of vinyl chloride. This study provides insights into the environmental fate and transformation of vinyl chloride, a common groundwater contaminant, and proposes the use of 1-Chloro-1-fluoroethene as a reactive in situ tracer for evaluating transformation potential (G. Pon, L. Semprini, 2004).

Vibrational Spectra and Absorption Cross Sections

- Spectroscopic Studies : Charmet et al. (2016) conducted a detailed study of the vibrational spectra and absorption cross sections of 1-chloro-1-fluoroethene. Their research, involving medium resolution infrared spectra recordings and high-level ab initio calculations, provides crucial data for understanding the vibrational structure of this compound. This information is valuable for chemical analysis and research in physical chemistry (A. Pietropolli Charmet et al., 2016).

Eigenschaften

IUPAC Name |

(Z)-1-chloro-2-fluoroethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF/c3-1-2-4/h1-2H/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKHTBWXSHYCGS-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\Cl)\F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2268-31-7 | |

| Record name | Ethylene, 1-chloro-2-fluoro-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the binding interaction of (Z)-1-Chloro-2-fluoroethylene with acetylene unique compared to other haloethylenes?

A: (Z)-1-Chloro-2-fluoroethylene exhibits a distinct binding preference with acetylene. Unlike other haloethylenes where acetylene typically forms a hydrogen bond with the most electronegative halogen atom, in (Z)-1-Chloro-2-fluoroethylene, the acetylene preferentially interacts with the chlorine atom despite the presence of a more electronegative fluorine atom [, , ]. This preference is attributed to the balance between electrostatic interactions and steric factors. While fluorine possesses a higher negative electrostatic potential, forming a hydrogen bond with chlorine allows for a more favorable secondary interaction between the acetylene's triple bond and the geminal hydrogen atom on (Z)-1-Chloro-2-fluoroethylene [, , ].

Q2: What is the significance of the "side-binding" configuration observed in the (Z)-1-Chloro-2-fluoroethylene-acetylene complex?

A: The "side-binding" configuration, where acetylene interacts with a geminal fluorine-hydrogen atom pair, is observed in cases like cis-1,2-difluoroethylene-acetylene [] and 2-chloro-1,1-difluoroethylene-acetylene []. This configuration arises due to the steric hindrance posed by the fluorine atoms, preventing the acetylene from directly approaching the most electronegative atom. Despite being sterically less favorable, the "side-binding" arrangement highlights the significance of the secondary interaction between the acetylene triple bond and the geminal hydrogen atom in stabilizing the complex [, ].

Q3: What spectroscopic techniques were employed to study (Z)-1-Chloro-2-fluoroethylene and its complexes?

A: Researchers utilized Fourier transform microwave spectroscopy within the 5.1 to 21.2 GHz frequency range to investigate the rotational spectra of (Z)-1-Chloro-2-fluoroethylene and its complexes with molecules like acetylene [, , ]. This technique allowed for precise determination of rotational constants, which were subsequently used to elucidate the structures of the complexes and gain insights into the intermolecular interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.